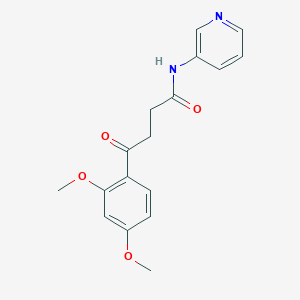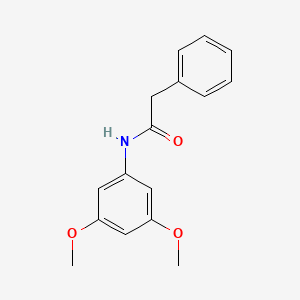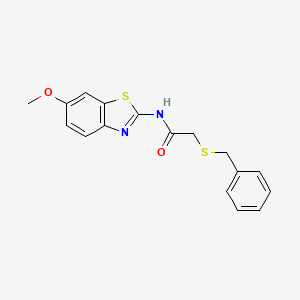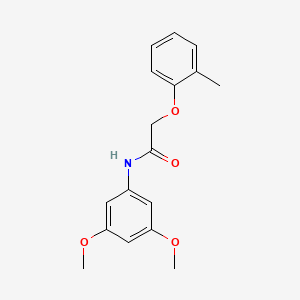
4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide, also known as Dimebon, is a small molecule drug that has been studied for its potential therapeutic effects on various diseases, including Alzheimer's disease, Huntington's disease, and schizophrenia.
Mecanismo De Acción
The exact mechanism of action of 4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide is not fully understood, but it is believed to involve multiple targets in the brain. 4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide has been shown to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. 4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide also modulates the activity of several other neurotransmitter systems, including dopamine, serotonin, and acetylcholine.
Biochemical and Physiological Effects
4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide has been shown to have several biochemical and physiological effects in the brain. In Alzheimer's disease, 4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide has also been shown to reduce the levels of amyloid-beta, a protein that forms plaques in the brains of Alzheimer's patients. In Huntington's disease, 4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide has been shown to reduce oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide in lab experiments is its ability to cross the blood-brain barrier, which allows it to directly affect the brain. However, one limitation is the lack of a clear understanding of its mechanism of action, which makes it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for research on 4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide. One direction is to further investigate its mechanism of action and identify specific targets in the brain. Another direction is to explore its potential therapeutic effects on other diseases, such as Parkinson's disease and amyotrophic lateral sclerosis (ALS). Additionally, researchers could investigate the potential use of 4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of 4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide involves the reaction of 2,4-dimethoxybenzaldehyde with 3-pyridinecarboxylic acid and butyric anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain the final compound. The chemical structure of 4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide is shown below:
Aplicaciones Científicas De Investigación
4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide has been extensively studied for its potential therapeutic effects on various diseases. In Alzheimer's disease, 4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide has been shown to improve cognitive function and reduce behavioral symptoms in clinical trials. In Huntington's disease, 4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide has been shown to improve motor function and delay disease progression. In schizophrenia, 4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide has been shown to improve cognitive function and reduce negative symptoms.
Propiedades
IUPAC Name |
4-(2,4-dimethoxyphenyl)-4-oxo-N-pyridin-3-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-22-13-5-6-14(16(10-13)23-2)15(20)7-8-17(21)19-12-4-3-9-18-11-12/h3-6,9-11H,7-8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLVHZWLMVLRIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CCC(=O)NC2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726576 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5752401.png)



![methyl 2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5752419.png)

![N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B5752431.png)



![S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5752466.png)
![N-1,3-benzodioxol-5-yl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5752469.png)

